L-Ascorbic acid-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

182.08 g/mol |

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

CIWBSHSKHKDKBQ-RQFYRPEFSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Ascorbic acid-13C6 for Researchers and Drug Development Professionals

Introduction

L-Ascorbic acid-13C6 is the isotopically labeled form of L-ascorbic acid, commonly known as Vitamin C. In this stable isotope-labeled (SIL) compound, all six carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C).[1][2][3] This substitution increases the molecular weight of the molecule by six units compared to its naturally occurring counterpart, without altering its chemical structure or reactivity.[2] This key characteristic makes this compound an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays, where it serves as an ideal internal standard.[1][3][4] Its primary applications are in metabolic research, pharmacokinetic studies, and clinical diagnostics, enabling precise and accurate quantification of Vitamin C in various biological matrices.[2][4][5]

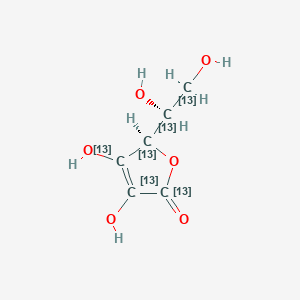

Chemical Structure and Properties

The chemical structure of this compound is identical to that of L-ascorbic acid.[2] The IUPAC name for this compound is (2R)-2-[(1S)-1,2-dihydroxy(1,2-¹³C₂)ethyl]-3,4-dihydroxy-(2,3,4,5-¹³C₄)2H-furan-5-one.[3][6] The replacement of ¹²C with ¹³C at all six carbon positions results in a distinct mass shift, which is fundamental to its utility in mass spectrometry.[1]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | ¹³C₆H₈O₆ | [4][6] |

| Molecular Weight | 182.08 g/mol | [4][6] |

| CAS Number | 1354064-87-1 | [6] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | 193 °C | [1] |

| Mass Shift (vs. Unlabeled) | M+6 | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxy(1,2-¹³C₂)ethyl]-3,4-dihydroxy-(2,3,4,5-¹³C₄)2H-furan-5-one | [3][6] |

| SMILES String | O[13CH2]--INVALID-LINK--=--INVALID-LINK--=O)O">13C@@HO | [1] |

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of L-ascorbic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol for this application.

Objective: To accurately quantify the concentration of L-ascorbic acid (Vitamin C) in a biological matrix (e.g., serum, plasma).

Materials:

-

This compound (Internal Standard)

-

L-Ascorbic acid (for calibration standards)

-

Biological matrix (serum, plasma, etc.)

-

Trichloroacetic acid (TCA) or Metaphosphoric acid (MPA) solution

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 5% MPA in water).

-

Prepare a working internal standard solution by diluting the stock solution to a known concentration (e.g., 1.67 µmol/L in 12% TCA).[7]

-

Prepare stock and working solutions of unlabeled L-ascorbic acid for the calibration curve.

-

-

Sample Preparation (Protein Precipitation):

-

Pipette a known volume of the biological sample (e.g., 200 µL of serum) into a microcentrifuge tube.[7]

-

Add a precise volume of the working internal standard solution (e.g., 600 µL) to the sample.[7] This step should be done at the very beginning to account for any analyte loss during sample processing.[8]

-

Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[7]

-

Centrifuge the tubes at high speed (e.g., 11,000 rpm) for 5 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[7]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject a small volume of the supernatant onto an appropriate LC column (e.g., a reversed-phase C18 column).

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to achieve chromatographic separation.

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection and quantification.

-

Monitor the specific precursor-to-product ion transitions for both L-ascorbic acid and this compound. For example:

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the unlabeled L-ascorbic acid to the peak area of the this compound internal standard against the concentration of the calibration standards.

-

Determine the concentration of L-ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling and Metabolic Pathways

L-ascorbic acid is a crucial cofactor for several enzymes and acts as a potent antioxidant.[10] While this compound follows the same metabolic pathways as its unlabeled counterpart, its isotopic signature allows researchers to trace its fate in biological systems. The biosynthesis of ascorbic acid in most animals occurs in the liver via the glucuronic acid pathway, starting from glucose.[8] Humans, however, lack the enzyme L-gulonolactone oxidase, the final enzyme in this pathway, and therefore must obtain Vitamin C from their diet.[10] The degradation of ascorbic acid can lead to various products, including dehydroascorbic acid, which can be further metabolized to oxalate and threonate.[5][7]

Conclusion

This compound is a critical analytical reagent for researchers, scientists, and drug development professionals. Its use as a stable isotope-labeled internal standard provides the gold standard for accuracy and precision in the quantification of Vitamin C. The detailed protocols and understanding of its chemical properties and metabolic fate enable its effective application in a wide range of scientific disciplines, ultimately contributing to a better understanding of the role of Vitamin C in health and disease.

References

- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound-1 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C6H8O6 | CID 91971825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]

- 10. crimsonpublishers.com [crimsonpublishers.com]

An In-depth Technical Guide to L-Ascorbic Acid-13C6: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid-13C6 is a stable, isotopically labeled form of L-ascorbic acid (Vitamin C), where all six carbon atoms have been replaced with the carbon-13 (¹³C) isotope.[1] This labeling results in a mass shift of +6 atomic mass units compared to the natural compound, making it an invaluable tool in various research applications, particularly in mass spectrometry-based quantitative analysis.[2][3] While its chemical behavior, including its antioxidant and reducing properties, remains fundamentally the same as its unlabeled counterpart, the mass difference allows for its use as an internal standard to achieve high accuracy and precision in analytical measurements.[3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of this compound.

Physical and Chemical Properties

This compound presents as a white to off-white powder.[1][2] Its fundamental chemical structure is identical to L-ascorbic acid, with the only difference being the isotopic composition of the carbon backbone.[3]

| Property | Value | References |

| Molecular Formula | ¹³C₆H₈O₆ | [1][2] |

| Molecular Weight | 182.08 g/mol | [2][4] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 193 °C (decomposes) | [1][2] |

| Solubility | Soluble in water. Soluble in DMSO (100 mg/mL with ultrasonic and warming). | [5][6] |

| Isotopic Purity | ≥99 atom % ¹³C | [1][2] |

| Chemical Purity | ≥99% (CP) | [1][2] |

| SMILES String | O--INVALID-LINK--[13CH2]O)([H])O1">13C=--INVALID-LINK--[13C]1=O | [1][2] |

| InChI Key | CIWBSHSKHKDKBQ-RQFYRPEFSA-N | [2] |

Spectroscopic Data

The key feature of this compound is its distinct mass, which is readily detectable by mass spectrometry. It is also suitable for nuclear magnetic resonance (NMR) studies.

| Spectroscopic Parameter | Value / Description | References |

| Mass Shift | M+6 | [1][2] |

| Mass Spectrometry (MS) | Suitable as an internal standard for LC-MS/MS. A precursor ion of m/z 181.10 ± 0.50 and fragment ions of m/z 119.10 ± 0.50 and 90.00 ± 0.50 have been reported for detection in negative ion mode. | [1][7] |

| Nuclear Magnetic Resonance (NMR) | Suitable for bio NMR. The ¹³C labeling allows for specific tracking and quantification in complex biological samples. | [2][3] |

Applications in Research

The primary application of this compound is as a stable isotope-labeled internal standard for the quantification of L-ascorbic acid in biological samples by LC-MS/MS.[1] This is crucial for accurate data interpretation in fields such as:

-

Metabolomics: To trace the metabolic fate of Vitamin C.

-

Clinical Chemistry: For precise measurement of Vitamin C levels in plasma and other bodily fluids.

-

Pharmaceutical Development: To study the pharmacokinetics and metabolism of drugs that interact with ascorbic acid.

Additionally, it can be used as a tracer to study the biochemical pathways and fluxes of ascorbic acid in various biological systems.[5]

Experimental Protocols

Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the use of this compound as an internal standard.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as water or a methanol-water mixture, containing an antioxidant like EDTA to prevent degradation.[8]

-

Prepare a separate stock solution of unlabeled L-ascorbic acid for the calibration curve.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, cell lysates) on ice.

-

To a known volume of the sample (e.g., 100 µL), add a precise amount of the this compound internal standard stock solution.

-

Add a protein precipitation agent, such as ice-cold trichloroacetic acid (TCA) or metaphosphoric acid, to stabilize the ascorbic acid and precipitate proteins.[7][9]

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a reverse-phase C18 column for separation.[8] Use a gradient elution with mobile phases typically consisting of water and acetonitrile, both containing a small amount of formic acid to improve peak shape.[8]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[8] Monitor the specific multiple reaction monitoring (MRM) transitions for both unlabeled L-ascorbic acid (e.g., m/z 175 -> 115 or 175 -> 71) and this compound (e.g., m/z 181 -> 119).[7][9]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the unlabeled L-ascorbic acid to the peak area of the this compound internal standard against the concentration of the unlabeled L-ascorbic acid standards.

-

Determine the concentration of L-ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

General Protocol for ¹³C NMR Spectroscopy

This protocol provides a general framework for acquiring ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

NMR Spectrometer Setup:

-

Tune and shim the spectrometer for the specific sample and solvent.

-

Set the acquisition parameters for a ¹³C NMR experiment. This will include setting the spectral width, number of scans, relaxation delay, and pulse sequence.

-

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum. Due to the high isotopic enrichment, the signal-to-noise ratio will be significantly enhanced compared to a natural abundance sample.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Reference the spectrum using the solvent peak or an internal standard. The resulting spectrum will show distinct peaks for each of the six carbon atoms in the molecule.[10]

-

Mandatory Visualizations

Ascorbic Acid Redox Cycling

References

- 1. This compound 99 atom % 13C, 99% (CP) | 1354064-87-1 [sigmaaldrich.com]

- 2. This compound 13C 99atom , 99 CP 1354064-87-1 [sigmaaldrich.com]

- 3. This compound-1 | Benchchem [benchchem.com]

- 4. This compound | C6H8O6 | CID 91971825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. US8759754B2 - Methods for detecting vitamin C by mass spectrometry - Google Patents [patents.google.com]

- 8. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

L-Ascorbic acid-13C6 CAS number and molecular weight

An In-depth Technical Guide to L-Ascorbic acid-13C6

This technical guide provides comprehensive information on this compound for researchers, scientists, and professionals in drug development. It covers the fundamental properties, experimental applications, and associated signaling pathways of this isotopically labeled compound.

Core Properties of this compound

This compound is a stable, isotopically labeled form of L-Ascorbic acid (Vitamin C), where all six carbon atoms are replaced with the ¹³C isotope. This labeling makes it an invaluable tool in metabolic research and quantitative analytical methods, as its chemical properties are nearly identical to the unlabeled counterpart, but it is distinguishable by its mass.

Data Presentation: Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Notes |

| Molecular Weight | 182.08 g/mol | The increased mass compared to natural L-Ascorbic acid (176.12 g/mol ) is due to the six ¹³C isotopes. |

| CAS Number | 1354064-87-1 | This is a commonly used CAS number for this compound. |

| 1331939-77-5 | An alternative CAS number that is also in use for the fully labeled compound. | |

| Molecular Formula | ¹³C₆H₈O₆ | Indicates the complete labeling of all six carbon atoms. |

Key Experimental Applications and Protocols

This compound is primarily utilized in two key areas of research: as an internal standard for quantitative analysis and as a tracer in metabolic flux studies. High concentrations of L-ascorbic acid have also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS

This compound serves as an ideal internal standard for the accurate quantification of L-ascorbic acid in biological matrices such as plasma and serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Sample Preparation and Analysis

-

Sample Collection and Stabilization: Collect blood samples in tubes containing a suitable anticoagulant (e.g., EDTA). Immediately process the samples to separate plasma or serum. Due to the instability of ascorbic acid, samples should be stabilized promptly, often by protein precipitation with an acidic solution like trichloroacetic acid (TCA) or metaphosphoric acid.

-

Internal Standard Spiking: Add a known concentration of this compound solution to the sample.

-

Protein Precipitation: To 200 µL of serum or plasma, add 600 µL of a working solution containing 1.67 µmol/L of this compound in 12% TCA (v/v)[1].

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 5 minutes at 1000 rpm, followed by centrifugation at 11,000 rpm for 5 minutes to pellet the precipitated proteins[1].

-

Supernatant Transfer: Carefully transfer 400 µL of the supernatant to an autosampler vial for LC-MS/MS analysis[1].

-

LC-MS/MS Analysis:

-

Chromatography: Employ a suitable reversed-phase column, such as an Atlantis Premier BEH C18 AX column (1.7 µm, 2.1 x 100 mm), with a gradient elution[1].

-

Mobile Phases: Typically, a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid like formic acid to improve peak shape and ionization.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor the specific mass-to-charge ratio (m/z) transitions for both L-ascorbic acid and this compound.

-

-

Quantification: The concentration of L-ascorbic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Assessment of Intracellular Reactive Oxygen Species (ROS) Production

High-dose L-ascorbic acid can act as a pro-oxidant in cancer cells, leading to the generation of ROS and subsequent cell death. A common method to measure intracellular ROS is through the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (H₂-DCF-DA).

Experimental Protocol: ROS Detection

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 7.5 × 10³ cells per well and allow them to adhere for 24 hours[2].

-

Probe Incubation: Wash the cells with a phosphate-buffered saline (PBS) 1X solution. Incubate the cells with 10 µM H₂-DCF-DA in a serum-free medium for 30 minutes in the dark[2]. H₂-DCF-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H₂-DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Treatment: Remove the H₂-DCF-DA solution and treat the cells with the desired concentrations of L-ascorbic acid. Include appropriate controls, such as a positive control (e.g., tert-butyl hydroperoxide) and a negative control (untreated cells)[2].

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (typically around 485 nm and 535 nm, respectively). An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

¹³C Metabolic Flux Analysis

This compound can be used as a tracer to study metabolic pathways. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate the activity of various metabolic routes.

Experimental Workflow: General Steps

-

Cell Culture with Labeled Substrate: Culture cells in a medium where the primary carbon source (e.g., glucose) is replaced with this compound.

-

Isotopic Steady State: Allow the cells to grow for a sufficient period to achieve an isotopic steady state, where the labeling of intracellular metabolites becomes constant.

-

Metabolite Extraction: Quench the metabolism rapidly and extract the intracellular metabolites.

-

Metabolite Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using techniques like GC-MS or LC-MS/MS.

-

Flux Calculation: Use computational models to calculate the metabolic fluxes that best explain the observed labeling patterns.

Signaling Pathways and Experimental Workflows

L-Ascorbic Acid-Induced Apoptosis in Cancer Cells

High concentrations of L-ascorbic acid induce apoptosis in cancer cells primarily through the generation of hydrogen peroxide (H₂O₂), which triggers both the intrinsic and extrinsic apoptotic pathways.

Caption: L-Ascorbic Acid Induced Apoptosis Pathway.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the logical flow of quantifying L-ascorbic acid in biological samples using this compound as an internal standard.

Caption: LC-MS/MS Quantification Workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Manufacturing of ¹³C Labeled Ascorbic Acid

This technical guide provides a comprehensive overview of the synthesis and manufacturing of ¹³C labeled L-ascorbic acid (Vitamin C), a crucial tool in metabolic research, clinical diagnostics, and drug development. The use of stable isotopes like Carbon-13 allows for precise tracing of metabolic pathways and quantification in biological systems without the complications of radioactivity.[1] This document details synthetic pathways for both uniformly and specifically labeled isotopomers, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the core processes.

Core Synthetic Strategies

The synthesis of ¹³C labeled ascorbic acid can be broadly categorized into two approaches: biosynthetic pathways, which are ideal for producing uniformly labeled molecules, and chemical syntheses, which offer routes to specifically labeled positions.

Biosynthesis for Uniformly Labeled ([U-¹³C₆]) Ascorbic Acid

The most established industrial method for ascorbic acid production is the Reichstein process, a combined chemical and biotechnological route.[2] This process is readily adapted for the production of uniformly labeled L-ascorbic acid by utilizing uniformly labeled D-glucose ([U-¹³C₆]-D-glucose) as the starting material. The carbon backbone of glucose is conserved throughout the conversion to ascorbic acid.[3]

The key stages of this modified process are:

-

Reduction: Catalytic hydrogenation of [U-¹³C₆]-D-glucose to [U-¹³C₆]-D-sorbitol.

-

Fermentation: Microbial oxidation of [U-¹³C₆]-D-sorbitol to [U-¹³C₆]-L-sorbose, typically using microorganisms like Acetobacter suboxydans.[2]

-

Acetonation: Protection of the hydroxyl groups of [U-¹³C₆]-L-sorbose with acetone to form diacetone-[U-¹³C₆]-L-sorbose.

-

Oxidation: Chemical oxidation of the protected sorbose to diacetone-2-keto-[U-¹³C₆]-L-gulonic acid.

-

Hydrolysis & Lactonization: Removal of the acetone protecting groups and subsequent acid-catalyzed intramolecular cyclization (lactonization) and enolization of 2-keto-[U-¹³C₆]-L-gulonic acid (2-KLG) to yield [U-¹³C₆]-L-ascorbic acid.[2][4]

A newer, two-step fermentation process that directly converts sorbitol to 2-KLG using genetically modified microorganisms is also gaining prominence due to its efficiency.[2]

Chemical Synthesis for Specifically Labeled Ascorbic Acid

Achieving specific labeling at positions such as C-1, C-2, C-3, or C-6 requires a total chemical synthesis approach where labeled building blocks are incorporated. One notable method involves the construction of the six-carbon backbone from smaller, isotopically labeled precursors.

A synthesis route described by Crawford starts with L-threose (a four-carbon sugar) and condenses it with a two-carbon unit like ethyl glyoxylate.[3] To produce L-ascorbic acid-¹³C at a specific position, one would need the corresponding labeled precursor. For instance:

-

Using [1-¹³C]-ethyl glyoxylate would lead to L-[1-¹³C]ascorbic acid .

-

Using [2-¹³C]-ethyl glyoxylate would lead to L-[2-¹³C]ascorbic acid .

The synthesis proceeds via the formation of an intermediate anion which then cyclizes to form the lactone ring of ascorbic acid. This method can achieve high yields of 75-80%.[3]

Manufacturing, Purification, and Analysis

Industrial-Scale Production

The manufacturing process involves scaling up the synthetic routes in controlled reactor environments. The Reichstein process, for example, requires large-scale fermenters and chemical reactors.[2] The final critical steps involve the conversion of 2-keto-L-gulonic acid (2-KLG) into ascorbic acid.

This conversion is typically achieved by dissolving 2-KLG in a solvent like methanol and treating it with an acid catalyst.[5] The product, L-ascorbic acid, is then isolated through crystallization.

Purification and Isolation

Purification is essential to meet the high-purity standards required for research and pharmaceutical applications. The primary method for purifying the final L-ascorbic acid product is recrystallization .[5]

The crude ascorbic acid is dissolved in a suitable solvent (e.g., water, methanol, or a mixture), and the solution is concentrated by distillation. Upon cooling, pure ascorbic acid crystallizes out of the solution.[5] The crystals are then collected by filtration, washed with a cold solvent to remove residual impurities, and dried under a vacuum.[4]

Quality Control and Characterization

The final product must be rigorously tested to confirm its identity, chemical purity, and isotopic enrichment. The primary analytical techniques employed are:

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment. The mass shift relative to the unlabeled compound indicates the number of ¹³C atoms incorporated.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for determining the exact position(s) of the ¹³C label(s) within the molecule.[8] It also serves as a method for confirming the overall structure and assessing chemical purity.

Quantitative Data

The following table summarizes the specifications for various commercially available ¹³C labeled L-ascorbic acid isotopomers.

| Product Name | Label Position(s) | CAS Number | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| L-Ascorbic acid-1-¹³C | C-1 | 178101-88-7 | 177.12 | ≥ 99 atom % ¹³C | ≥ 98% |

| L-Ascorbic acid-2-¹³C | C-2 | 178101-89-8 | 177.12 | ≥ 99 atom % ¹³C | N/A |

| L-Ascorbic acid-3-¹³C | C-3 | 1313730-17-4 | 177.12 | ≥ 99 atom % ¹³C | ≥ 98% |

| L-Ascorbic acid-6-¹³C | C-6 | 149153-08-2 | 177.12 | ≥ 99 atom % ¹³C | N/A |

| L-Ascorbic acid-¹³C₆ | Uniformly Labeled | 1354064-87-1 | 182.08 | ≥ 99 atom % ¹³C | ≥ 99% |

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₆]-L-Ascorbic Acid via Modified Reichstein Process

This protocol provides a conceptual outline for the synthesis of uniformly labeled ascorbic acid.

Step 1: Hydrogenation of [U-¹³C₆]-D-Glucose

-

Load a high-pressure reactor with [U-¹³C₆]-D-glucose and a nickel catalyst in an aqueous solution.

-

Pressurize the reactor with hydrogen gas.

-

Heat the mixture to initiate the reduction of glucose to [U-¹³C₆]-D-sorbitol.

-

After the reaction is complete, filter the solution to remove the catalyst.

Step 2: Fermentation of [U-¹³C₆]-D-Sorbitol

-

Prepare a sterile fermentation medium in a bioreactor.

-

Inoculate the medium with a culture of Acetobacter suboxydans.

-

Add the [U-¹³C₆]-D-sorbitol solution to the bioreactor.

-

Maintain aerobic conditions with controlled temperature (30-35°C) and pH (5.0-6.0) for approximately 48-72 hours.[2]

-

Monitor the conversion of sorbitol to [U-¹³C₆]-L-sorbose.

-

Harvest the L-sorbose from the fermentation broth.

Step 3: Synthesis and Conversion of [U-¹³C₆]-2-Keto-L-Gulonic Acid (2-KLG)

-

Protect the hydroxyl groups of [U-¹³C₆]-L-sorbose using acetone in an acidic environment.

-

Oxidize the resulting diacetone-[U-¹³C₆]-L-sorbose using a chemical oxidant (e.g., KMnO₄ or NaOCl) with a catalyst to form diacetone-2-keto-[U-¹³C₆]-L-gulonic acid.[2]

-

Hydrolyze the acetone protecting groups using an acid to yield crude [U-¹³C₆]-2-KLG.

Step 4: Lactonization and Purification of [U-¹³C₆]-L-Ascorbic Acid

-

Dissolve the crude [U-¹³C₆]-2-KLG in methanol.

-

Add a strong acid catalyst and heat the solution to promote the conversion to [U-¹³C₆]-L-ascorbic acid.

-

Concentrate the resulting solution by distilling off the methanol.[5]

-

Allow the solution to cool to induce crystallization of pure [U-¹³C₆]-L-ascorbic acid.

-

Filter the crystals, wash with cold methanol, and dry under vacuum.

-

Perform QC analysis (MS, NMR) to confirm purity and isotopic labeling.

Protocol 2: Chemical Synthesis of L-[1-¹³C]Ascorbic Acid

This protocol is based on the synthesis described by Crawford (1982).[3]

Step 1: Preparation of Labeled Synthon

-

Synthesize or procure [1-¹³C]-ethyl glyoxylate. This is the key labeled starting material.

Step 2: Condensation Reaction

-

Dissolve L-threose and [1-¹³C]-ethyl glyoxylate in a suitable solvent such as methanol.

-

Add a base (e.g., sodium methoxide) to the solution to catalyze the condensation reaction.

-

Stir the reaction mixture under controlled temperature until the reaction is complete, as monitored by TLC or HPLC.

Step 3: Cyclization and Product Isolation

-

Acidify the reaction mixture to promote the cyclization of the intermediate and the formation of L-[1-¹³C]ascorbic acid.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using recrystallization from an appropriate solvent system (e.g., aqueous acetic acid).[12]

-

Wash the resulting crystals and dry them under vacuum.

-

Verify the final product's identity, purity, and the specific position of the ¹³C label using NMR and MS.

Visualizations

Caption: Modified Reichstein process for [U-¹³C₆]-L-Ascorbic Acid.

Caption: Chemical synthesis of specifically labeled L-Ascorbic Acid.

Caption: General workflow for ¹³C Labeled Ascorbic Acid production.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Manufacturing Process - Vitamin CGr-9 ascorbic acid [allaboutascorbicacid.weebly.com]

- 5. US5391770A - Process for preparing ascorbic acid - Google Patents [patents.google.com]

- 6. L-Ascorbic acid-3-13C 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. L-Ascorbic acid-13C6 13C 99atom , 99 CP 1354064-87-1 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Vitamin C (L-ascorbic acid) (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3085-0.5 [isotope.com]

- 10. omicronbio.com [omicronbio.com]

- 11. omicronbio.com [omicronbio.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

A Technical Guide to the Isotopic Purity and Enrichment of L-Ascorbic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of L-Ascorbic acid-¹³C₆, a stable isotope-labeled internal standard crucial for a wide range of applications in research and drug development. This guide details the analytical methodologies for determining isotopic enrichment, presents quantitative data from various suppliers, and illustrates key biological pathways where L-Ascorbic acid plays a vital role.

Introduction to L-Ascorbic Acid-¹³C₆

L-Ascorbic acid-¹³C₆ is a form of Vitamin C where all six carbon atoms have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its identical chemical properties to the unlabeled L-Ascorbic acid ensure it behaves similarly during sample extraction, derivatization, and chromatographic separation, while its distinct mass allows for precise quantification.

Quantitative Data on Isotopic Purity and Enrichment

The isotopic purity and enrichment of L-Ascorbic acid-¹³C₆ are critical parameters for its use as an internal standard. Below is a summary of data from various commercial suppliers.

| Supplier | Product Number | Stated Isotopic Purity (atom % ¹³C) | Chemical Purity |

| Sigma-Aldrich | 1354064-87-1 | 99 atom % ¹³C | 99% (CP) |

| Cambridge Isotope Laboratories, Inc. | CLM-7283 | 98% | 98% |

| LGC Standards | TRC-A786992 | >95% (with lot-specific data showing 98.0%) | 99.49% (HPLC) |

| MedChemExpress | HY-B0166S | Not explicitly stated, sold as "¹³C-labeled L-Ascorbic acid" | 99.90% |

Note: "CP" denotes Chemical Purity. Data is subject to lot-to-lot variability.

One specific Certificate of Analysis from LGC Standards for a batch of L-Ascorbic Acid-¹³C₆ provided the following detailed mass distribution: ¹³C₀ = 0.01%, ¹³C₁ = 0.01%, ¹³C₂ = 0.00%, ¹³C₃ = 0.12%, ¹³C₄ = 1.38%, ¹³C₅ = 8.76%, ¹³C₆ = 89.72%.[2]

Experimental Protocols for Isotopic Enrichment Analysis

The determination of isotopic purity and enrichment of L-Ascorbic acid-¹³C₆ is primarily achieved through Mass Spectrometry and NMR Spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for quantifying the isotopic distribution of labeled compounds.

Objective: To determine the isotopic enrichment of L-Ascorbic acid-¹³C₆ by separating it from potential impurities and analyzing its mass-to-charge ratio.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of L-Ascorbic acid-¹³C₆ in a suitable solvent such as a mixture of acetonitrile and water.

-

Perform serial dilutions to create a range of concentrations for linearity assessment.

-

Prepare a corresponding set of solutions with unlabeled L-Ascorbic acid to serve as a reference.

-

-

LC-MS System and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is typically used for separating polar compounds like ascorbic acid.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for ascorbic acid, detecting the deprotonated molecule [M-H]⁻.

-

-

Data Acquisition and Analysis:

-

Acquire full scan mass spectra to observe the isotopic cluster of L-Ascorbic acid.

-

For unlabeled ascorbic acid (C₆H₈O₆), the monoisotopic mass of the deprotonated molecule is approximately 175.0246 m/z.

-

For fully labeled L-Ascorbic acid-¹³C₆ (¹³C₆H₈O₆), the monoisotopic mass of the deprotonated molecule is approximately 181.0448 m/z.

-

The isotopic enrichment is calculated by comparing the peak intensities of the labeled (M+6) and unlabeled (M) species, as well as any intermediate labeled species (M+1 to M+5).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule and is a powerful tool for confirming the positions and extent of isotopic labeling.

Objective: To confirm the uniform labeling of all six carbon atoms in L-Ascorbic acid-¹³C₆ and to quantify the ¹³C enrichment at each position.

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of L-Ascorbic acid-¹³C₆ in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Add a known internal standard if precise quantification is required.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A quantitative ¹³C NMR experiment with proton decoupling. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

Relaxation Delay: A sufficiently long relaxation delay (D1) should be used to ensure full relaxation of all carbon nuclei.

-

-

Data Acquisition and Analysis:

-

Acquire the ¹³C NMR spectrum.

-

Identify the six distinct resonances corresponding to the six carbon atoms of the ascorbic acid molecule. The chemical shifts will be very similar to unlabeled ascorbic acid.[3][4][5][6]

-

The integral of each ¹³C peak is proportional to the number of ¹³C nuclei at that position.

-

Isotopic enrichment at each carbon position can be determined by comparing the integrals of the signals in the ¹³C-labeled sample to a known concentration of an unlabeled standard.

-

Visualizations of Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for isotopic purity analysis and key signaling pathways involving L-Ascorbic acid.

Role in Signaling Pathways and Drug Development

L-Ascorbic acid is a crucial cofactor for a family of enzymes known as Fe(II)- and 2-oxoglutarate-dependent dioxygenases.[7][8] These enzymes are involved in a variety of critical cellular processes.

Collagen Synthesis

As illustrated in Figure 2, L-ascorbic acid is essential for the post-translational modification of collagen, the most abundant protein in mammals.[9][10] It acts as a cofactor for prolyl and lysyl hydroxylases, enzymes that catalyze the hydroxylation of proline and lysine residues in procollagen.[10] This hydroxylation is critical for the formation of a stable triple-helix structure of mature collagen.[9] A deficiency in ascorbic acid leads to impaired collagen synthesis, resulting in conditions like scurvy. In drug development, particularly in areas like wound healing and tissue regeneration, understanding and modulating collagen synthesis is of paramount importance.

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)

HIF-1α is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in solid tumors. As depicted in Figure 3, under normal oxygen conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which also require L-ascorbic acid as a cofactor. This hydroxylation marks HIF-1α for ubiquitination and subsequent degradation by the proteasome. By promoting the activity of PHDs, ascorbic acid can help suppress the accumulation of HIF-1α, thereby potentially inhibiting tumor growth and angiogenesis. This makes the HIF-1 pathway an attractive target in cancer drug development.

Conclusion

L-Ascorbic acid-¹³C₆ is an indispensable tool for researchers and drug developers, enabling accurate quantification of its unlabeled counterpart in various biological matrices. A thorough understanding of its isotopic purity and the methods for its verification is essential for reliable experimental outcomes. Furthermore, the integral role of L-ascorbic acid in critical signaling pathways, such as collagen synthesis and HIF-1α regulation, underscores its importance in human health and disease, offering potential avenues for therapeutic intervention.

References

- 1. omicronbio.com [omicronbio.com]

- 2. L-ascorbic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. Vitamin C (L-ascorbic acid) (U-¹³Câ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Vitamin C (L-ascorbic acid) (U-¹³Câ, 98%)- Cambridge Isotope Laboratories, CLM-7283-0.1 [isotope.com]

- 5. otsuka.co.jp [otsuka.co.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L -Ascorbic acid USP testing specifications meets 50-81-7 [sigmaaldrich.com]

- 8. L-Ascorbic acid-13C6 13C 99atom , 99 CP 1354064-87-1 [sigmaaldrich.com]

- 9. Cambridge Isotope Laboratories L-ASCORBIC ACID (U-13C6, 98%), 0.05 G, Quantity: | Fisher Scientific [fishersci.com]

- 10. Cambridge Isotope Laboratories L-ASCORBIC ACID (U-13C6, 98%), 0.1 G, Quantity: | Fisher Scientific [fishersci.com]

The Isotopic Distinction: A Technical Guide to L-Ascorbic Acid and L-Ascorbic Acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

L-Ascorbic acid, commonly known as vitamin C, is a vital antioxidant and enzymatic cofactor in numerous biological processes. Its isotopically labeled counterpart, L-Ascorbic acid-¹³C₆, serves as an indispensable tool in modern analytical and research settings. This technical guide provides an in-depth exploration of the core differences between these two compounds, focusing on their physicochemical properties, analytical applications, and the methodologies underpinning their use.

Core Differences: An Isotopic Perspective

The fundamental distinction between L-Ascorbic acid and L-Ascorbic acid-¹³C₆ lies in their isotopic composition. While both share the identical chemical structure and stereochemistry, L-Ascorbic acid-¹³C₆ is enriched with the stable, heavier isotope of carbon, ¹³C, at all six carbon positions. This isotopic substitution results in a predictable mass shift, a property that is leveraged in highly sensitive analytical techniques.

Chemically, the isotopic labeling has a minimal impact on the reactivity and biological activity of the molecule.[1] Therefore, L-Ascorbic acid-¹³C₆ behaves virtually identically to its unlabeled analog in biological systems and during sample preparation, a critical feature for its use as an internal standard.

Quantitative Data Comparison

The primary quantitative difference between L-Ascorbic acid and its ¹³C₆-labeled form is the molecular weight. This and other key properties are summarized in the table below for direct comparison.

| Property | L-Ascorbic Acid | L-Ascorbic Acid-¹³C₆ |

| Chemical Formula | C₆H₈O₆ | ¹³C₆H₈O₆ |

| Molar Mass | 176.12 g/mol | 182.08 g/mol [2] |

| Appearance | White to off-white crystalline powder | White to off-white powder |

| Melting Point | 190-192 °C (decomposes) | ~193 °C (decomposes) |

| Solubility | Soluble in water, slightly soluble in ethanol | Soluble in water, slightly soluble in ethanol |

| Isotopic Purity | Not Applicable | Typically ≥99 atom % ¹³C |

| Mass Shift | Not Applicable | M+6 |

Experimental Protocols: Quantitative Analysis via Isotope Dilution LC-MS/MS

L-Ascorbic acid-¹³C₆ is predominantly used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of L-Ascorbic acid in complex biological matrices such as plasma, serum, and tissue homogenates.[3][4] The following is a generalized, detailed methodology for such an analysis.

Preparation of Standards and Reagents

-

L-Ascorbic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Ascorbic acid in a suitable solvent, such as methanol or a solution containing a stabilizing agent like metaphosphoric acid.

-

L-Ascorbic Acid-¹³C₆ Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the unlabeled stock solution.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the L-Ascorbic acid stock solution with a surrogate matrix (e.g., stripped serum or a buffered solution) to achieve a desired concentration range (e.g., 0.1 to 100 µg/mL).

-

Working IS Solution: Dilute the L-Ascorbic acid-¹³C₆ stock solution to a fixed concentration (e.g., 10 µg/mL) to be spiked into all samples, calibrators, and quality controls.

Sample Preparation

-

Thaw biological samples (e.g., plasma) on ice and protect from light to minimize degradation of ascorbic acid.

-

To a 100 µL aliquot of each sample, calibrator, and quality control, add a fixed volume (e.g., 10 µL) of the working IS solution. Vortex briefly to mix.

-

Perform protein precipitation by adding a cold precipitating agent, such as 3 volumes of acetonitrile or 10% trichloroacetic acid (TCA).[5]

-

Vortex vigorously for at least 30 seconds.

-

Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing an acid modifier like 0.1% formic acid, is typical.[3]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for ascorbic acid.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

L-Ascorbic Acid: Precursor ion [M-H]⁻ at m/z 175.1 → Product ion at m/z 115.1 or 89.1.

-

L-Ascorbic Acid-¹³C₆: Precursor ion [M-H]⁻ at m/z 181.1 → Product ion at m/z 120.1 or 92.1. (Note: Specific m/z values may vary slightly based on instrument calibration and resolution.)

-

-

Data Analysis and Quantification

-

Integrate the peak areas for the MRM transitions of both L-Ascorbic acid and L-Ascorbic acid-¹³C₆.

-

Calculate the peak area ratio (analyte peak area / IS peak area) for each sample, calibrator, and quality control.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is often used.

-

Determine the concentration of L-Ascorbic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

To further elucidate the context and application of these compounds, the following diagrams, generated using Graphviz, illustrate a key biological pathway involving L-Ascorbic acid and a typical experimental workflow for its quantification.

Caption: The Smirnoff-Wheeler pathway for L-Ascorbic acid biosynthesis in plants.

Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

- 1. Isotope Dilution Liquid Chromatography - Mass Spectrometry Methods for Fat- and Water-Soluble Vitamins in Nutritional Formulations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. L-Ascorbic Acid-13C6 | C6H8O6 | CID 91971825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. lcms.cz [lcms.cz]

L-Ascorbic Acid-13C6 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that participates in a myriad of physiological processes, including acting as a potent antioxidant and a cofactor for numerous enzymatic reactions.[1] Its role in human health is well-established, and there is growing interest in its metabolic functions, particularly in the context of diseases such as cancer. Stable isotope tracers have become indispensable tools in metabolomics for elucidating metabolic pathways and quantifying fluxes. L-Ascorbic acid-13C6, a non-radioactive, stable isotope-labeled form of Vitamin C where all six carbon atoms are replaced with the 13C isotope, serves as a powerful tracer to investigate the metabolic fate of ascorbic acid in biological systems.

This technical guide provides a comprehensive overview of the application of this compound in metabolic tracer studies. It details experimental protocols, presents hypothetical quantitative data for illustrative purposes, and visualizes the key metabolic pathways involved. This guide is intended for researchers and professionals in the fields of metabolomics, drug development, and nutritional science who are interested in employing stable isotope tracing to unravel the complexities of ascorbic acid metabolism.

Core Concepts in 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[2] When combined with the use of 13C-labeled substrates, such as this compound, it is referred to as 13C-MFA. The fundamental principle of 13C-MFA is to introduce a 13C-labeled substrate into a biological system and trace the incorporation of the 13C atoms into downstream metabolites.[2][3]

The distribution of 13C in the metabolites, known as the mass isotopomer distribution (MID), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This MID data, in conjunction with a stoichiometric model of the metabolic network, allows for the calculation of intracellular metabolic fluxes.[4]

Experimental Design and Protocols

A well-designed experiment is crucial for obtaining meaningful data from a tracer study using this compound. The following sections outline a general experimental workflow for an in vitro cell culture study, which can be adapted for in vivo models.

Experimental Workflow

The overall workflow for a tracer study with this compound involves several key stages, from cell culture to data analysis.

Detailed Experimental Protocol: In Vitro Cell Culture

This protocol provides a step-by-step guide for a typical cell culture experiment using this compound.

1. Cell Culture and Treatment:

-

Culture cells of interest to the desired confluence in standard growth medium.

-

Replace the standard medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM).

-

Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the progression towards isotopic steady state.

2. Sample Collection and Metabolite Extraction:

-

At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

-

Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v), at -80°C.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the extracted metabolites.

3. LC-MS/MS Analysis:

-

Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography:

- Column: A reversed-phase C18 column is suitable for separating ascorbic acid and its metabolites.[5]

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A gradient elution from low to high organic phase concentration.

- Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Mass Spectrometry:

- Ionization Mode: Negative electrospray ionization (ESI) is effective for ascorbic acid.[5]

- Analysis Mode: Full scan mode to detect all mass isotopologues of ascorbic acid and its downstream metabolites.

- Mass Resolution: High-resolution mass spectrometry (e.g., Orbitrap or TOF) is recommended for accurate mass measurements and distinguishing isotopologues.

4. Data Analysis:

-

Identify and quantify the different mass isotopologues of ascorbic acid (M+0 to M+6) and its metabolites.

-

Correct for the natural abundance of 13C in the metabolites.

-

Use the corrected mass isotopomer distributions to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).

Data Presentation: Mass Isotopomer Distributions

The primary quantitative data obtained from a 13C tracer study is the mass isotopomer distribution (MID) of the tracer and its downstream metabolites. The following table presents hypothetical MID data for ascorbic acid and its key catabolite, L-threonate, at isotopic steady state in a cell culture experiment.

| Metabolite | Mass Isotopologue | Relative Abundance (%) |

| L-Ascorbic acid | M+0 | 5 |

| M+1 | 1 | |

| M+2 | 1 | |

| M+3 | 1 | |

| M+4 | 2 | |

| M+5 | 5 | |

| M+6 | 85 | |

| L-Threonate | M+0 | 20 |

| M+1 | 5 | |

| M+2 | 10 | |

| M+3 | 15 | |

| M+4 | 50 |

Note: This data is hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions and biological system.

The high enrichment of L-Ascorbic acid M+6 indicates efficient uptake of the tracer. The significant presence of L-Threonate M+4 suggests active catabolism of ascorbic acid through the pathway that cleaves the C2-C3 bond.

Metabolic Pathways of L-Ascorbic Acid

This compound can be used to trace several key metabolic pathways, including its recycling and catabolism.

Ascorbic Acid Recycling

Ascorbic acid is oxidized to dehydroascorbic acid (DHA), which can then be recycled back to ascorbic acid. This recycling pathway is crucial for maintaining the intracellular pool of the reduced form of the vitamin.

References

- 1. Ascorbic acid metabolism and functions: A comparison of plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers of L-Ascorbic Acid-¹³C₆ for Research: An In-depth Technical Guide

For researchers, scientists, and drug development professionals requiring isotopically labeled compounds, L-Ascorbic acid-¹³C₆ is a critical tool for a variety of applications, including metabolic flux analysis, quantitative analysis of vitamin C levels in biological samples, and as a tracer in metabolic studies. This guide provides a comprehensive overview of commercial suppliers, technical data, and relevant experimental protocols for the effective use of L--Ascorbic acid-¹³C₆ in a research setting.

Commercial Supplier Overview

A number of reputable suppliers offer L-Ascorbic acid-¹³C₆ for research purposes. The following table summarizes key quantitative data from several major vendors to facilitate comparison. Please note that pricing and availability are subject to change and may require institutional login for current information.

| Supplier | Product Number(s) | Isotopic Purity | Chemical Purity | Format | Available Pack Sizes |

| Sigma-Aldrich | 795097 | 99 atom % ¹³C | ≥99% (CP) | Powder | Bulk and prepack available upon request |

| V-047-1ML | Not specified | Certified Reference Material | 500 µg/mL in acetonitrile:water | 1 mL | |

| Cambridge Isotope Laboratories, Inc. | CLM-7283 | 98% | Not specified | Powder | 0.05 g, 0.1 g |

| (Distributed by Fisher Scientific) | 50-163-0468 | 98% | Not specified | Powder | 0.05 g |

| AC158180500 | 98% | Not specified | Powder | 0.1 g | |

| (Distributed by Eurisotop) | CLM-7283-0.05 | 98% | Not specified | Powder | 0.05 g |

| CLM-7283-0.1 | 98% | Not specified | Powder | 0.1 g | |

| MedChemExpress | HY-B0166S | Not specified | ≥98.0% | Solid | 1 mg, 5 mg |

| LGC Standards | TRC-A786992 | Not specified | >95% (HPLC) | Neat Solid | 10 mg |

| CERV-047-1ML | Not specified | Certified Reference Material | 500 µg/mL in acetonitrile:water | 1 mL | |

| Santa Cruz Biotechnology | sc-218803 | Not specified | Not specified | Solid | Inquire for details |

Experimental Protocols

L-Ascorbic acid-¹³C₆ is primarily utilized as an internal standard in mass spectrometry-based quantification methods and as a tracer in metabolic flux analysis. Below are detailed methodologies for these key applications.

Quantification of Ascorbic Acid in Biological Samples using LC-MS with Isotope Dilution

This protocol outlines the use of L-Ascorbic acid-¹³C₆ as an internal standard for the accurate quantification of endogenous ascorbic acid in biological matrices such as serum, plasma, or cell lysates.

Materials:

-

L-Ascorbic acid-¹³C₆ (Internal Standard, IS)

-

Biological sample (e.g., serum)

-

Metaphosphoric acid (MPA) solution (e.g., 10% w/v) for protein precipitation and stabilization of ascorbic acid

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples on ice.

-

To 100 µL of the sample in a microcentrifuge tube, add a known concentration of L-Ascorbic acid-¹³C₆ internal standard.

-

Add 400 µL of ice-cold 10% metaphosphoric acid to precipitate proteins and stabilize ascorbic acid.

-

Vortex the mixture thoroughly for 30 seconds.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.[1]

-

-

LC-MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column suitable for polar compounds. A typical mobile phase could be a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the specific mass-to-charge ratio (m/z) transitions for both endogenous ascorbic acid and the ¹³C₆-labeled internal standard. For ascorbic acid, a common transition is m/z 175 -> 115, and for L-Ascorbic acid-¹³C₆, it would be m/z 181 -> 119.

-

-

Quantification:

-

Generate a standard curve using known concentrations of unlabeled ascorbic acid spiked with the same concentration of the L-Ascorbic acid-¹³C₆ internal standard.

-

Calculate the ratio of the peak area of the endogenous ascorbic acid to the peak area of the internal standard for both the standards and the unknown samples.

-

Determine the concentration of ascorbic acid in the samples by interpolating their peak area ratios on the standard curve.

-

¹³C Metabolic Flux Analysis (MFA) Experimental Workflow

This workflow provides a general outline for using L-Ascorbic acid-¹³C₆ as a tracer to study its uptake, recycling, and downstream metabolic fate in cell culture.

Procedure:

-

Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of L-Ascorbic acid-¹³C₆. The concentration should be chosen based on the experimental goals and the typical levels of ascorbic acid in the standard medium.

-

Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled ascorbic acid. Time-course experiments can be performed to track the dynamics of labeling.

-

-

Metabolite Extraction:

-

After the labeling period, rapidly quench the cellular metabolism by, for example, washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract the intracellular metabolites using a suitable solvent, such as a mixture of methanol, acetonitrile, and water.

-

-

LC-MS/MS Analysis:

-

Analyze the cell extracts using high-resolution LC-MS/MS to identify and quantify the ¹³C-labeled metabolites.

-

Monitor the mass isotopologue distributions (MIDs) of ascorbic acid and its downstream metabolites.

-

-

Flux Calculation:

-

Utilize specialized software to perform metabolic flux analysis. The measured MIDs are used to calculate the relative or absolute fluxes through the relevant metabolic pathways.

-

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate key pathways involving ascorbic acid.

Ascorbic Acid Uptake and Recycling

Ascorbic acid (AA) is transported into cells via Sodium-dependent Vitamin C Transporters (SVCTs). Its oxidized form, dehydroascorbic acid (DHA), can be transported by Glucose Transporters (GLUTs) and is then intracellularly reduced back to ascorbic acid, a process that involves glutathione (GSH).[2][3][4]

Caption: Cellular uptake and recycling of ascorbic acid.

Role of Ascorbic Acid in Collagen Synthesis

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.

Caption: Ascorbic acid as a cofactor in collagen synthesis.

Experimental Workflow for ¹³C Metabolic Flux Analysis

This diagram outlines the logical flow of a typical metabolic flux experiment using L-Ascorbic acid-¹³C₆.

Caption: Logical workflow for a ¹³C metabolic flux experiment.

References

- 1. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SVCT1 and SVCT2: key proteins for vitamin C uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of ascorbic acid recycling in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Utilizing L-Ascorbic acid-13C6 as an Internal Standard for Accurate Quantification by LC-MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble antioxidant crucial in numerous physiological processes, including the neutralization of free radicals and collagen synthesis.[1][2] Its accurate quantification in biological matrices is essential for clinical research, nutritional studies, and pharmaceutical development. However, the inherent instability of ascorbic acid and the complexity of biological samples present significant analytical challenges. Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and selectivity for this purpose.[3][4] The use of a stable isotope-labeled internal standard, such as L-Ascorbic acid-13C6, is paramount to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the results. This document provides detailed protocols for the quantification of L-ascorbic acid in various biological matrices using this compound as an internal standard.

Principle of the Method

This method employs a stable isotope dilution strategy coupled with LC-MS/MS for the quantification of L-ascorbic acid. The stable isotope-labeled internal standard, this compound, exhibits nearly identical chemical and physical properties to the endogenous analyte. It co-elutes with the unlabeled ascorbic acid during chromatographic separation and experiences similar ionization efficiency and potential matrix-induced suppression or enhancement in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains consistent even with variations in sample recovery and instrument performance.

Experimental Workflow Overview

The general workflow for the analysis of L-ascorbic acid using this compound as an internal standard is depicted below.

Caption: General experimental workflow for L-ascorbic acid quantification.

Protocols

Protocol 1: Quantification of L-Ascorbic Acid in Human Plasma, Exhaled Breath Condensate (EBC), and Nasal Lavage (NL)

This protocol is adapted from a method for the simultaneous quantification of ascorbic and uric acids.[1]

1. Materials and Reagents

-

L-Ascorbic acid (Sigma-Aldrich)

-

This compound (Cambridge Isotope Laboratories)[1]

-

Metaphosphoric acid (MPA)

-

LC-MS grade acetonitrile, methanol, and water (Fisher Chemical)[1]

-

Formic acid (Fisher Chemical)[1]

-

Eppendorf tubes

2. Preparation of Standards and Solutions

-

L-Ascorbic Acid Stock Solution: Prepare a 10 mg/mL solution of L-ascorbic acid in 5% aqueous MPA.

-

Internal Standard Stock Solution: Prepare a 10 mg/mL solution of this compound in 5% aqueous MPA.[1]

-

Working Internal Standard Solution: Dilute the internal standard stock solution to a working concentration (e.g., 5 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate biological matrix with known concentrations of L-ascorbic acid.

3. Sample Preparation

-

Transfer 250 µL of the biological sample (plasma, EBC, or NL) into an Eppendorf tube.

-

Add the working internal standard solution to each sample.[1]

-

Add acetonitrile and an antioxidant solution for protein precipitation.[1]

-

Vortex the samples for 3 minutes.

-

Incubate at -20 °C for 5 minutes, then vortex again for 1 minute.[1]

-

Centrifuge at 17,500 x g for 10 minutes at 4 °C.[1]

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.[1]

4. LC-MS/MS Parameters

-

LC System: Agilent 1290 Infinity LC system or equivalent.

-

Column: Zorbax SB C18, 3.5 µm particle size.[1]

-

Mobile Phase A: Water with formic acid.[1]

-

Mobile Phase B: Acetonitrile with formic acid.[1]

-

Gradient Elution: A suitable gradient to separate ascorbic acid from matrix components.

-

MS System: Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent.

-

Ionization Mode: Negative Electrospray Ionization (ESI).[1]

-

MS/MS Transitions:

Protocol 2: Quantification of Vitamin C in Serum

This protocol is adapted from a clinical research method for the analysis of Vitamin C in serum.[5]

1. Materials and Reagents

-

L-Ascorbic acid

-

This compound

-

Trichloroacetic acid (TCA)

-

LC-MS grade water and methanol

2. Preparation of Standards and Solutions

-

Working Internal Standard Solution: Prepare a 1.67 µmol/L solution of this compound in 12% TCA (v/v).[5]

-

Calibration Standards: Prepare calibrators in stripped serum over the desired concentration range (e.g., 0.5 to 20 ppm).[5]

3. Sample Preparation

-

Pipette 200 µL of the sample (calibrator, control, or unknown) into a microtube.[5]

-

Add 600 µL of the working internal standard solution.[5]

-

Cap the tubes and vortex for 5 minutes at 1000 rpm.[5]

-

Centrifuge at 11,000 rpm for 5 minutes.[5]

-

Transfer 400 µL of the supernatant into a maximum recovery vial for LC-MS analysis.[5]

4. LC-MS Parameters

-

LC System: ACQUITY UPLC H-Class PLUS System or equivalent.[5]

-

Column: Atlantis Premier BEH C18 AX, 1.7 µm, 2.1 x 100 mm.[5]

-

Mobile Phase A: To be optimized based on the system.

-

Mobile Phase B: To be optimized based on the system.

-

Gradient Elution: A gradient from 95% to 5% Mobile Phase A.[5]

-

MS System: ACQUITY QDa single quadrupole mass detector or equivalent.

-

Ionization Mode: To be optimized for the specific instrument.

Quantitative Data Summary

The following tables summarize typical method validation parameters from published literature.

Table 1: Linearity and Quantification Limits

| Analyte | Matrix | Linearity Range | R² | LOD | LOQ | Reference |

| L-Ascorbic Acid | Plasma | 1 - 25 µg/mL | >0.99 | - | - | [1] |

| L-Ascorbic Acid | EBC & NL | 0.05 - 5 µg/mL | >0.99 | - | - | [1] |

| L-Ascorbic Acid | - | - | 0.999 | 0.1524 ng/mL | 0.4679 ng/mL | [3][4] |

| L-Ascorbic Acid | Serum | 0.5 - 20 ppm | >0.995 | - | 0.5 µmol/L | [5] |

| L-Ascorbic Acid | Plant Foods | 10 - 500 ng/mL | - | - | - | [2] |

Table 2: Accuracy and Precision

| Matrix/Method | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Vitamin C Serums | 1 µg/L | 0.3% | 2.2% | 103.9% | [6] |

| Vitamin C Serums | 5 µg/L | 0.3% | 2.2% | 101.2% | [6] |

| Plant Foods | - | 2.5 - 13.7% | 6.3 - 12.2% | 86.4 - 114.8% | [2] |

Logical Relationship Diagram

The following diagram illustrates the rationale for using a stable isotope-labeled internal standard.

Caption: Rationale for using an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS methods provides a robust and reliable approach for the accurate quantification of L-ascorbic acid in complex biological matrices. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate sensitive and specific assays for this essential vitamin. The inherent ability of the stable isotope dilution technique to compensate for analytical variability makes it the gold standard for quantitative bioanalysis.

References

- 1. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of ascorbic acid and its degradation products by high-performance liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lcms.cz [lcms.cz]

- 6. Rapid determination of L-ascorbic acid content in vitamin C serums by ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Vitamin C by Isotope Dilution Mass Spectrometry

Introduction

Vitamin C, or L-ascorbic acid, is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor in numerous enzymatic reactions. Accurate quantification of vitamin C in various biological matrices is crucial for clinical research, nutritional assessment, and drug development. Isotope Dilution Mass Spectrometry (IDMS) coupled with Liquid Chromatography (LC-MS/MS) has emerged as the gold standard for this analysis. This method offers high selectivity, sensitivity, and accuracy by employing a stable isotope-labeled internal standard that co-elutes with the analyte, effectively correcting for matrix effects and variations in sample preparation and instrument response.[1][][3][4] This application note provides a detailed protocol for the quantitative analysis of vitamin C in human serum or plasma using LC-MS/MS with an isotope dilution strategy.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a highly accurate quantitative technique. It involves the addition of a known amount of a stable, isotopically-labeled version of the analyte (e.g., ¹³C₆-L-ascorbic acid for vitamin C analysis) to the sample at the beginning of the analytical process.[1][] This internal standard is chemically identical to the endogenous analyte and therefore behaves similarly during sample extraction, chromatographic separation, and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the endogenous vitamin C to that of the known amount of the labeled internal standard, the concentration of vitamin C in the original sample can be precisely calculated.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the quantitative analysis of vitamin C using isotope dilution LC-MS/MS.

Caption: Experimental workflow for vitamin C analysis.

Detailed Experimental Protocol

This protocol is intended for the analysis of vitamin C in human serum or plasma.

Materials and Reagents

-

L-Ascorbic Acid (Vitamin C) standard

-

¹³C₆-L-Ascorbic Acid (stable isotope-labeled internal standard)

-

Trichloroacetic Acid (TCA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

-

Human serum/plasma (for calibration curve and quality controls)

Equipment

-

Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

-

Autosampler vials

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of L-Ascorbic Acid in a suitable solvent (e.g., 10% Metaphosphoric acid or water with a stabilizer).

-

Prepare a 1 mg/mL stock solution of ¹³C₆-L-Ascorbic Acid in the same solvent.

-

-

Working Standard Solutions:

-

Serially dilute the L-Ascorbic Acid stock solution to prepare a series of calibration standards. The concentration range should encompass the expected physiological range of vitamin C in the samples.

-

-

Internal Standard (IS) Working Solution:

-

Dilute the ¹³C₆-L-Ascorbic Acid stock solution to a fixed concentration (e.g., 1.67 µg/mL) in the protein precipitation solution.

-

-

Protein Precipitation Solution:

-

Prepare a solution of 12% (v/v) Trichloroacetic Acid (TCA) in water.

-

Sample Preparation

-

Pipette 200 µL of the sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.

-

Add 600 µL of the working internal standard solution (¹³C₆-L-Ascorbic Acid in 12% TCA).

-

Cap the tubes and vortex for 5 minutes at 1000 rpm.

-

Centrifuge at 11,000 rpm for 5 minutes.

-

Transfer 400 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are provided as a starting point and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | Atlantis Premier BEH C18 AX (1.7 µm, 2.1 x 100 mm) or equivalent |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | A gradient elution from 95% A to 5% A may be employed to achieve separation. |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |